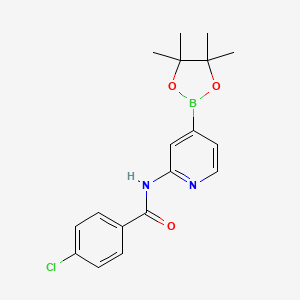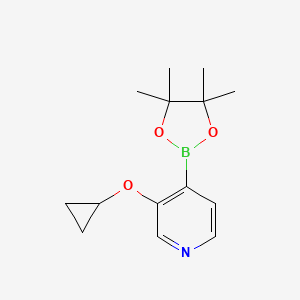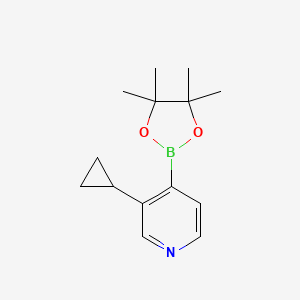
3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester (3CP4BAPE) is a versatile and cost-effective chemical compound used in various scientific applications. It is a boronic acid ester of cyclopropylpyridine, and is a derivative of the pyridine family. It is a colorless solid with a melting point of 102°C and a boiling point of 200°C. 3CP4BAPE has a wide range of uses in organic chemistry and biochemistry, including synthesis, catalysis, and drug discovery. It is also used in biotechnology and pharmaceutical applications, such as drug delivery, immunoassays, and cell culture.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester is used in a variety of scientific research applications. It is a useful reagent for the synthesis of organic compounds, such as heterocyclic compounds, polymers, and oligonucleotides. It is also used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. In addition, 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester is used in drug discovery and development as a tool for screening potential drug targets. It has also been used as a model compound for studying the effects of boronic acid-containing molecules on the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester is largely dependent on its boronic acid group. The boronic acid group of 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester is able to form covalent bonds with the hydroxyl groups of carbohydrates, such as glucose and fructose, and other sugar molecules. This covalent bond formation is important for the binding of 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester to carbohydrates and other molecules. In addition, the cyclopropylpyridine group of 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester is able to interact with the aromatic ring of proteins and other molecules, which can affect their structure and function.
Biochemical and Physiological Effects
3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been shown to inhibit the activity of the enzyme adenosine triphosphate (ATP) synthase, which is involved in energy metabolism. Finally, 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a cost-effective reagent and is relatively easy to synthesize. In addition, it is a relatively stable compound and has a wide range of applications in organic and biochemistry. However, 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester does have some limitations for use in laboratory experiments. It is a highly reactive compound and can react with other compounds, such as proteins and carbohydrates, leading to unwanted side reactions. In addition, 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester can be toxic and hazardous if not handled properly.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester. One potential direction is to investigate its use as a drug delivery system. Another potential direction is to explore its use as a tool for drug discovery and development. Additionally, further research could be done to investigate its effects on other enzymes and proteins. Finally, further research could be done to investigate its potential applications in biotechnology and pharmaceuticals.
Synthesemethoden
3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods, including the Williamson ether synthesis. This method involves the reaction of cyclopropylpyridine with 4-boronic acid pinacol ester in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or methanol. The reaction can be completed in a few hours at temperatures ranging from 25-80°C.
Eigenschaften
IUPAC Name |
3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-8-16-9-11(12)10-5-6-10/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIVTFGVSSZAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropyl)pyridine-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





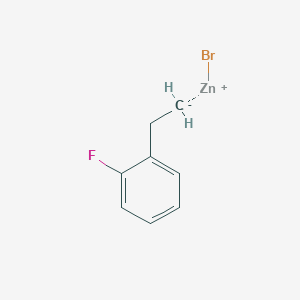
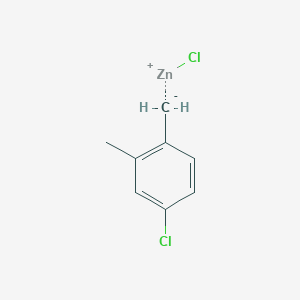

![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)



